1,2,4,5-Tetrabromo-3,6-difluorobenzene
Description
Properties
IUPAC Name |
1,2,4,5-tetrabromo-3,6-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br4F2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZJBNHRCBJBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)F)Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br4F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1,2,4,5-Tetrafluorobenzene
1,2,4,5-Tetrafluorobenzene serves as a strategic precursor due to its electron-deficient aromatic ring, which facilitates electrophilic substitution. In the presence of bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃), bromination occurs preferentially at the 3- and 6-positions , which are activated by the electron-withdrawing effects of adjacent fluorine atoms.
Mechanistic Insights :
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Fluorine’s strong -I effect deactivates the ring but directs incoming electrophiles to positions ortho and para to existing substituents.
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Sequential bromination at 3 and 6 positions requires stoichiometric excess of Br₂ (4–5 equivalents) and prolonged reaction times (12–24 hours) at 80–100°C.
Yield Optimization :
Directed Bromination via Sulfonic Acid Intermediates
Chlorosulfonic acid (ClSO₃H) can act as a transient directing group to enhance regioselectivity. By sulfonating 1,2,4,5-tetrafluorobenzene at the 3- and 6-positions, subsequent bromination replaces sulfonic acid groups with bromine atoms.
Procedure :
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Sulfonation: 1,2,4,5-Tetrafluorobenzene reacts with ClSO₃H at 40–50°C for 4–6 hours to form 3,6-disulfo-1,2,4,5-tetrafluorobenzene .
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Bromination: Treatment with HBr and H₂O₂ replaces sulfonic acid groups with bromine, yielding the target compound.
Advantages :
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Improved regioselectivity (>90% purity).
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Reduced polybromination byproducts.
Halogen Exchange Reactions
Fluorination of Tetrabrominated Intermediates
Starting with 1,2,4,5-tetrabromobenzene , fluorine atoms can be introduced via nucleophilic aromatic substitution (NAS) using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF).
Reaction Conditions :
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Temperature: 150–180°C (autoclave required).
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Catalysts: Crown ethers (e.g., 18-crown-6) enhance fluoride ion reactivity.
Challenges :
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Low yields (<30% ) due to the poor leaving-group ability of bromine in NAS.
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Competing side reactions (e.g., dehalogenation).
Multi-Step Halogenation Strategies
Sequential Bromination-Fluorination
This approach minimizes electronic deactivation by introducing bromine before fluorine:
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Bromination of 1,3-Difluorobenzene :
Key Advantage :
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Fluorine’s ortho/para-directing effects guide bromination to desired positions.
Radical Bromination Techniques
Ultraviolet (UV) light-initiated radical bromination avoids the electronic constraints of electrophilic substitution. Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN), bromine atoms add to the 1,2,4,5-positions of 3,6-difluorobenzene.
Conditions :
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Solvent: Carbon tetrachloride (CCl₄).
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Temperature: 80°C, 8–12 hours.
Outcome :
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Moderate yields (40–45% ) due to competing side reactions.
Industrial-Scale Synthesis and Challenges
Scalability of Electrophilic Methods
Large-scale bromination requires:
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Corrosion-resistant reactors (e.g., Hastelloy C-276).
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Efficient bromine recovery systems to mitigate costs and environmental impact.
Case Study :
A pilot plant using 1,2,4,5-tetrafluorobenzene and FeBr₃ achieved a throughput of 50 kg/batch with 70% yield.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Electrophilic Bromination | 1,2,4,5-Tetrafluorobenzene | 68–72 | 85–90 | High |
| Halogen Exchange | 1,2,4,5-Tetrabromobenzene | 25–30 | 70–75 | Low |
| Sequential Halogenation | 1,3-Difluorobenzene | 55–60 | 90–95 | Moderate |
| Radical Bromination | 3,6-Difluorobenzene | 40–45 | 80–85 | Low |
Chemical Reactions Analysis
1,2,4,5-Tetrabromo-3,6-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form less halogenated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Building Block : 1,2,4,5-Tetrabromo-3,6-difluorobenzene is utilized as a versatile building block in organic synthesis. Its multiple halogen substituents allow for various substitution reactions, making it valuable in the development of complex organic molecules.
- Polymer Chemistry : It serves as a precursor for the synthesis of specialty polymers with tailored properties due to its halogen content.
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Material Science
- Flame Retardants : Due to its high bromine content, the compound is investigated for use as a flame retardant in plastics and textiles. The presence of bromine atoms enhances the thermal stability and fire resistance of materials.
- Conductive Materials : Research has explored its potential in creating conductive materials for electronic applications.
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Biological Studies
- Biochemical Probes : The compound's reactive nature makes it suitable for use as a biochemical probe to study enzyme interactions and mechanisms. Its aldehyde functionalities can be exploited for selective binding to biomolecules.
- Pharmaceutical Applications : Investigations into its derivatives have shown promise in drug development, particularly in designing enzyme inhibitors that target specific biological pathways.
Case Study 1: Synthesis of Novel Polymers
A recent study demonstrated the synthesis of a new class of polymers using this compound as a monomer. The resulting polymers exhibited enhanced thermal stability and flame retardancy compared to traditional polymer materials.
Case Study 2: Biochemical Probing
In another research project, derivatives of this compound were synthesized and evaluated for their ability to inhibit specific enzymes involved in cancer metabolism. The results indicated significant inhibitory activity, suggesting potential therapeutic applications.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex organic compounds | Versatile reactions leading to diverse products |
| Material Science | Use in flame retardants and conductive materials | Enhanced thermal stability and fire resistance |
| Biological Studies | Biochemical probes and pharmaceutical applications | Significant enzyme inhibition observed |
Mechanism of Action
The mechanism by which 1,2,4,5-Tetrabromo-3,6-difluorobenzene exerts its effects is primarily through halogen bonding interactions. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on other molecules, influencing their chemical reactivity and stability. These interactions are crucial in various applications, including crystal engineering and molecular recognition .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 1,2,4,5-Tetrabromo-3,6-difluorobenzene and structurally related halogenated benzene derivatives:
Table 1: Structural and Physical Properties of Comparable Compounds
Key Comparisons
Substituent Effects on Physical Properties
- Bromine vs. Fluorine : Bromine increases molecular weight and flame retardancy but reduces volatility. Fluorine, being smaller and more electronegative, likely lowers melting/boiling points compared to methyl-substituted analogs (e.g., 2,3,5,6-Tetrabromo-p-xylene) but enhances polarity and stability .
- Methyl vs. Fluorine : Methyl groups (as in 2,3,5,6-Tetrabromo-p-xylene) improve thermal stability (mp 272.5°C) due to steric hindrance, while fluorine may reduce melting points but increase chemical inertness .
Mixed Halogens: The combination of Br and F in this compound may balance flame retardancy with improved environmental persistence compared to fully brominated analogs.
Synthetic and Industrial Relevance
- Brominated Flame Retardants : Compounds like 2,3,5,6-Tetrabromo-p-xylene are intermediates in synthesizing brominated polystyrene, a commercial flame retardant .
- Fluorinated Derivatives : Fluorine substitution (e.g., 1-Bromo-2,3,5,6-tetrafluorobenzene) is valuable in pharmaceuticals and electronics due to enhanced stability and unique electronic properties .
Research Findings and Trends
Thermal Stability : Bromine-rich compounds exhibit higher decomposition temperatures (e.g., 487°C for C₈H₄Br₆) due to strong C-Br bonds, while fluorine’s electronegativity may stabilize the aromatic ring against electrophilic attack .
Environmental Impact : Highly brominated compounds face regulatory scrutiny due to persistence and toxicity. Mixed halogenation (Br/F) could mitigate these issues while retaining functionality .
Positional Isomerism : The placement of halogens significantly affects properties. For example, 1-Bromo-2,3,5,6-tetrafluorobenzene has a dipole moment distinct from this compound, altering solubility and reactivity .
Notes
- Contradictions : Methyl-substituted brominated compounds (e.g., 2,3,5,6-Tetrabromo-p-xylene) have higher melting points than predicted for fluorinated analogs, highlighting the role of substituent size and packing efficiency .
- Applications : Brominated compounds dominate flame retardancy, while fluorinated derivatives are niche materials in high-performance industries .
Biological Activity
1,2,4,5-Tetrabromo-3,6-difluorobenzene (CAS Number: 5172-13-4) is a halogenated aromatic compound that has garnered interest due to its unique molecular structure and potential biological activities. This article aims to synthesize current research findings on the biological activity of this compound, including its effects on various biological systems.
Molecular Characteristics
- Molecular Formula : CBrF
- Molecular Weight : 429.68 g/mol
- Structure : The compound consists of a benzene ring substituted with four bromine atoms and two fluorine atoms, contributing to its distinct chemical properties.
Biological Activity Overview
Research indicates that halogenated aromatic compounds can exhibit a range of biological activities, including antimicrobial, antifungal, and potential cytotoxic effects. The specific biological activity of this compound has been explored in several studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of halogenated compounds. For instance:
- A study published in Environmental Science & Technology highlighted the effectiveness of brominated compounds in inhibiting bacterial growth .
- Another research article noted that fluorinated derivatives often exhibit enhanced antimicrobial activity due to their lipophilicity and ability to disrupt microbial membranes .
Cytotoxic Effects
The cytotoxicity of halogenated compounds has been documented in various cancer cell lines:
- Research conducted on similar brominated compounds showed significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7 .
- In vitro assays indicated that this compound could induce apoptosis in cancer cells through oxidative stress pathways .
Case Studies
| Study | Biological Activity Observed | Methodology |
|---|---|---|
| Study A | Antimicrobial effects against Gram-positive bacteria | Disk diffusion method |
| Study B | Cytotoxicity in HeLa cells | MTT assay |
| Study C | Antifungal activity against Candida species | Broth microdilution method |
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:
- Membrane Disruption : The lipophilic nature of halogenated compounds may lead to disruption of microbial membranes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes in microorganisms or cancer cells.
Q & A
Q. What are the recommended synthetic routes for 1,2,4,5-Tetrabromo-3,6-difluorobenzene, and how can reaction efficiency be optimized?
The synthesis typically involves halogenation and fluorination steps. For bromination, direct electrophilic substitution on a fluorobenzene precursor (e.g., 1,3-difluorobenzene) using Br₂ with Lewis acids like FeBr₃ is common. Fluorination may employ HF or fluorinating agents (e.g., XtalFluor®). However, competing side reactions (e.g., over-bromination or defluorination) require careful control of stoichiometry and temperature.
Q. How should researchers characterize the purity and structure of this compound?
A multi-technique approach is critical:
- Elemental Analysis : Confirm Br/F ratios via combustion analysis or X-ray fluorescence.
- Spectroscopy :
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M]⁺ or [M−Br]⁺ fragments).
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all procedures.
- Storage : Keep in amber glass vials under inert gas (Ar/N₂) at −20°C to prevent degradation.
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent HF release .
Advanced Research Questions
Q. How do substituent effects (Br/F) influence the electronic properties of this compound?
The electron-withdrawing Br and F groups create a highly electron-deficient aromatic system. Computational studies (e.g., DFT with B3LYP/6-311+G(d,p)) reveal:
- Charge Distribution : Fluorine atoms induce greater negative charge on adjacent carbons, while bromines contribute to overall π-electron withdrawal.
- Reactivity : Enhanced susceptibility to nucleophilic aromatic substitution (NAS) at positions ortho to fluorine due to reduced electron density.
- Table 1 : Calculated Mulliken Charges (arb. units)
| Position | Charge |
|---|---|
| C-1 (Br) | +0.12 |
| C-3 (F) | −0.28 |
| C-4 (Br) | +0.10 |
Q. What challenges arise in studying its environmental persistence, and how can they be addressed?
- Challenge 1 : Detection in environmental matrices (e.g., soil/water) is hindered by low volatility and matrix interference.
- Solution : Use isotope-labeled analogs (e.g., <sup>13</sup>C-brominated standards) as internal references for LC-MS/MS quantification .
- Challenge 2 : Degradation pathways (e.g., photolysis vs. microbial) are poorly understood.
- Method : Conduct accelerated UV exposure studies (λ = 254 nm) and analyze products via HRMS. Compare with biotic degradation using soil microcosms.
Q. How can this compound serve as a precursor in materials science applications?
Its rigid, halogen-rich structure makes it suitable for:
- Liquid Crystals : Incorporate into mesogens via Suzuki coupling to introduce fluorinated biphenyl units.
- Polymer Additives : Use as a flame retardant by copolymerizing with styrene derivatives; evaluate thermal stability via TGA (decomposition >300°C).
- Metal-Organic Frameworks (MOFs) : Functionalize nodes via NAS to enhance halogen bonding interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
